molecular formula C8H5N3O2 B2879274 7-Nitroquinazoline CAS No. 7557-00-8

7-Nitroquinazoline

Cat. No.: B2879274
CAS No.: 7557-00-8
M. Wt: 175.147
InChI Key: GDYMOWJSENQTNU-UHFFFAOYSA-N
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Description

7-Nitroquinazoline is a chemical compound with the molecular formula C8H5N3O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4,7-dichloro-6-nitroquinazoline, a compound related to this compound, has been reported in the literature . This compound was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 175.14 g/mol .


Chemical Reactions Analysis

Quinazoline, a related compound, undergoes nitration to form 6-nitroquinazoline with fuming nitric acid in concentrated H2SO4 .

Scientific Research Applications

Antibacterial Properties

7-Nitroquinazoline derivatives have shown promising results in antibacterial properties. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives and found that these compounds exhibited interesting antibacterial activity against gram-positive and/or gram-negative strains, particularly effective against S. aureus (Al-Hiari et al., 2007).

Synthesis of Anticancer Agents

Foucourt et al. (2010) explored the synthesis of 4-anilino-6-nitroquinazolines, leading to the efficient synthesis of Azixa™, a microtubule destabilizing agent and apoptosis inducer, demonstrating the potential of this compound derivatives in cancer treatment (Foucourt et al., 2010).

Development of Phosphodiesterase Inhibitors

Fujino et al. (2001) developed an efficient route for the large-scale preparation of KF31327, a potent phosphodiesterase V inhibitor, utilizing this compound derivatives. This work highlights the potential of these compounds in the development of therapeutic agents (Fujino et al., 2001).

Inhibitory Effects on Nitric Oxide Synthase

Research has shown that 7-nitro indazole, a derivative of this compound, inhibits nitric oxide synthase (NOS), suggesting its potential application in conditions where NOS modulation is beneficial (Moore et al., 1993).

Anti-Angiogenesis Potential

Zhao et al. (2019) discovered arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors, exhibiting potent anti-angiogenesis capability, highlighting their potential as anti-cancer agents (Zhao et al., 2019).

Inhibition of Neuronal Nitric Oxide Synthase and Aggression

Studies on 7-nitroindazole, related to this compound, have shown that its inhibition of neuronal nitric oxide synthase can affect aggression behavior in animals, indicating its potential application in behavioral studies and therapies (Demas et al., 1997).

Anticancer Activity

Compounds related to this compound have been investigated for their apoptotic activity against cancer cells, particularly MCF-7 cells, suggesting a role in cancer therapy (Zahedifard et al., 2015).

Antinociceptive Activity

7-Nitro indazole has demonstrated antinociceptive activity in mice without increasing blood pressure, indicating its potential use in pain management (Moore et al., 1993).

Inhibition of Cerebral Infarction

Research on 7-nitroindazole has shown its capability to decrease cerebral infarction, suggesting its therapeutic potential in stroke and related conditions (Yoshida et al., 1994).

Antileishmanial Activities

4-Arylamino-6-nitroquinazolines have been synthesized and evaluated for their leishmanicidal activities, indicating potential use in treating neglected diseases like leishmaniasis (Saad et al., 2016).

Safety and Hazards

When handling 7-Nitroquinazoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

While specific future directions for 7-Nitroquinazoline are not available, quinazoline and quinazolinone scaffolds, which are related to this compound, have drawn significant interest due to their wide range of biological activities . Therefore, it is anticipated that drugs targeting hyperactivated, disease-causing forms of protein kinases, such as PKCγ and WNK1/WNK4, will be developed in the future .

Properties

IUPAC Name

7-nitroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYMOWJSENQTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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